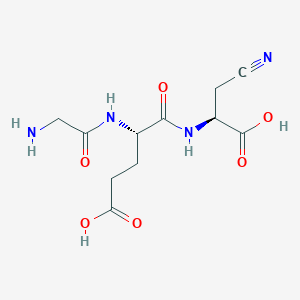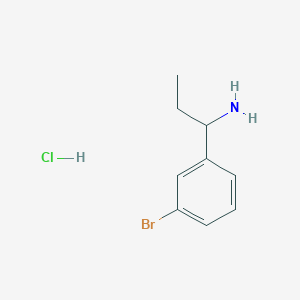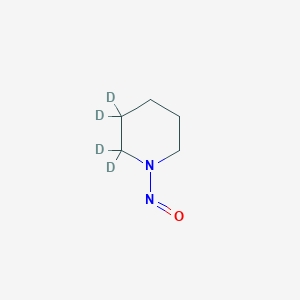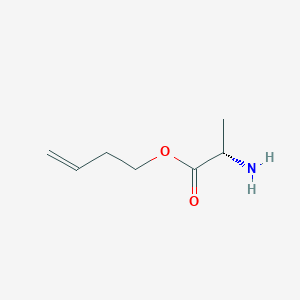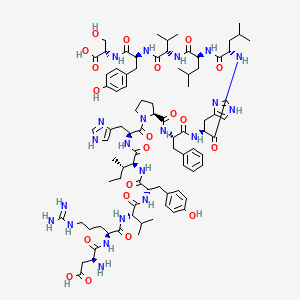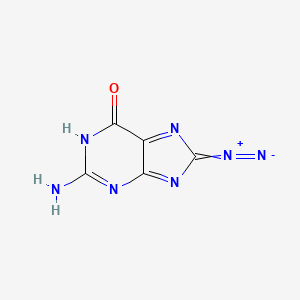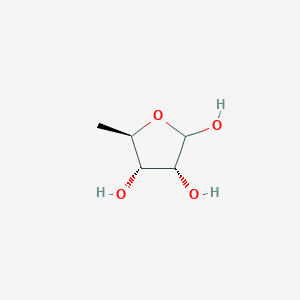
5-Deoxy-d-ribofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Deoxy-d-ribofuranose: is a deoxypentose sugar, which means it is a five-carbon sugar molecule that lacks an oxygen atom at one of its carbon positions. This compound is a key constituent of several nucleosides, which exhibit a variety of biological functions. For example, 5-deoxy-iodotubercidin is a nucleoside derivative of this compound and is known to be a good inhibitor of adenosine kinase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-deoxy-d-ribofuranose typically starts from D-ribose. One practical route involves the deoxygenation of methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-β-D-ribofuranoside by reductive displacement employing hydride reagents. Subsequent total hydrolysis followed by acetylation leads to the formation of 1,2,3-tri-O-acetyl-5-deoxy-d-ribofuranose . Another method involves the acetylation of a triol compound using acetic anhydride in pyridine to obtain tri-O-acetyl-5-deoxy-d-ribofuranose .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. For example, the stereoselective preparation and separation of tri-O-acetyl-5-deoxy-β-D-ribofuranose can be achieved through a highly stereoselective acetylation step of 1-methylacetonide .
Análisis De Reacciones Químicas
Types of Reactions: 5-Deoxy-d-ribofuranose undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: Commonly involves the reduction of carbonyl groups to hydroxyl groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Deoxy-d-ribofuranose is used as a starting material in the synthesis of various nucleoside analogs, which are important in medicinal chemistry for the development of antiviral and anticancer drugs .
Biology: In biological research, this compound derivatives are used to study enzyme mechanisms and metabolic pathways involving nucleosides and nucleotides .
Medicine: The compound is used in the design of new therapeutic agents for the treatment of inflammatory diseases and cancer. For example, 5-deoxy-iodotubercidin is a nucleoside derivative that inhibits adenosine kinase, providing a basis for new anti-inflammatory drugs .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of prodrugs like capecitabine, which is used for tumor-selective delivery of 5-fluorouracil .
Mecanismo De Acción
The mechanism of action of 5-deoxy-d-ribofuranose and its derivatives often involves the inhibition of specific enzymes. For example, 5-deoxy-iodotubercidin inhibits adenosine kinase, which plays a role in the regulation of adenosine levels in cells. This inhibition can lead to anti-inflammatory effects . The molecular targets and pathways involved typically include nucleoside and nucleotide metabolism pathways .
Comparación Con Compuestos Similares
2-Deoxy-d-ribose: Another deoxypentose sugar, but with the oxygen atom missing at the 2-position instead of the 5-position.
D-Ribose: The parent compound from which 5-deoxy-d-ribofuranose is derived, containing all hydroxyl groups.
Uniqueness: this compound is unique due to its specific deoxygenation at the 5-position, which imparts different chemical and biological properties compared to other deoxypentoses. This uniqueness makes it valuable in the synthesis of specific nucleoside analogs and therapeutic agents .
Propiedades
Fórmula molecular |
C5H10O4 |
|---|---|
Peso molecular |
134.13 g/mol |
Nombre IUPAC |
(3R,4S,5R)-5-methyloxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O4/c1-2-3(6)4(7)5(8)9-2/h2-8H,1H3/t2-,3-,4-,5?/m1/s1 |
Clave InChI |
MKMRBXQLEMYZOY-SOOFDHNKSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@H](C(O1)O)O)O |
SMILES canónico |
CC1C(C(C(O1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


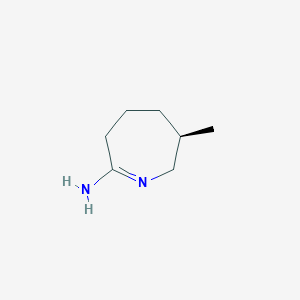
![Acetamide,N-[1-(2-methylphenyl)-2-propynyl]-](/img/structure/B13819396.png)

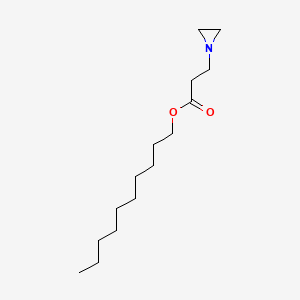
![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13819417.png)

![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B13819431.png)
